Welcome to the BenchChem Online Store!
molecular formula C11H9IN4O B8524177 2-(3-Iodoprop-2-ynyl)-5-(4-methoxyphenyl)tetrazole

2-(3-Iodoprop-2-ynyl)-5-(4-methoxyphenyl)tetrazole

Cat. No. B8524177
M. Wt: 340.12 g/mol
InChI Key: XAPJGEFYCBBFND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04647572

Procedure details

In anhydrous dimethylformamide were stirred well 1.86 g (10 mmoles) of 5-(p-methoxyphenyl)tetrazole and 420 mg (10 mmoles) of sodium hydroxide to form a homogeneous solution. To this solution were added under ice-cooling 3.67 g (10 mmoles) of iodopropargyl p-nitrobenzenesulfonate and the reaction was continued for 4 hours. The reaction mixture was extracted with 200 ml of ethyl acetate and 100 ml of water, the ethyl acetate layer was washed with water, dried and concentrated under reduced pressure. The solid residue, thus obtained was recrystallized twice from methanol to give 2-(1'-iodopropyn-3'-yl)-5-(p-methoxyphenyl)tetrazole, Yield 2.06 g (60%), mp. 146.7°-149.8° C.
Name
iodopropargyl p-nitrobenzenesulfonate
Quantity
3.67 g
Type
reactant
Reaction Step One
Quantity
1.86 g
Type
reactant
Reaction Step Two
Quantity
420 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[NH:13][N:12]=[N:11][N:10]=2)=[CH:5][CH:4]=1.[OH-].[Na+].[N+](C1C=CC(S(O[CH:29]([I:32])[C:30]#[CH:31])(=O)=O)=CC=1)([O-])=O>CN(C)C=O>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[N:10]=[N:11][N:12]([CH2:31][C:30]#[C:29][I:32])[N:13]=2)=[CH:5][CH:4]=1 |f:1.2|

Inputs

Step One
Name
iodopropargyl p-nitrobenzenesulfonate
Quantity
3.67 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)S(=O)(=O)OC(C#C)I
Step Two
Name
Quantity
1.86 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C1=NN=NN1
Name
Quantity
420 mg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form a homogeneous solution
ADDITION
Type
ADDITION
Details
To this solution were added under ice-
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with 200 ml of ethyl acetate and 100 ml of water
WASH
Type
WASH
Details
the ethyl acetate layer was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The solid residue, thus obtained
CUSTOM
Type
CUSTOM
Details
was recrystallized twice from methanol

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)C2=NN(N=N2)CC#CI

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.